molecular formula C16H16N4O4 B12534330 (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene CAS No. 811848-77-8

(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene

Cat. No.: B12534330
CAS No.: 811848-77-8
M. Wt: 328.32 g/mol
InChI Key: SLRAGGABEWYGLN-UHFFFAOYSA-N
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Description

(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene is an organic compound characterized by the presence of two 2,4-dimethyl-6-nitrophenyl groups connected by a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene typically involves the following steps:

    Nitration: The starting material, 2,4-dimethylphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 6-position.

    Diazotization: The nitrated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with another molecule of 2,4-dimethyl-6-nitrophenyl to form the desired diazene compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

    Substitution: Bromine or chlorine, acetic acid as solvent.

Major Products:

    Reduction: Bis(2,4-dimethyl-6-aminophenyl)diazene.

    Oxidation: Bis(2,4-dimethyl-6-nitrosophenyl)diazene.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of advanced materials with unique optical and electronic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene involves its interaction with molecular targets through its diazene linkage and nitro groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • (E)-Bis(2,4-dimethylphenyl)diazene
  • (E)-Bis(2,4-dimethyl-6-chlorophenyl)diazene
  • (E)-Bis(2,4-dimethyl-6-aminophenyl)diazene

Comparison:

    Structural Differences: The presence of nitro groups in (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene distinguishes it from other similar compounds, which may have different substituents such as chlorine or amino groups.

    Reactivity: The nitro groups enhance the compound’s reactivity, making it more susceptible to reduction and oxidation reactions compared to its analogs.

    Applications: The unique structural features of this compound make it suitable for specific applications in materials science and medicinal chemistry, where its analogs may not be as effective.

Biological Activity

(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features two nitro-substituted aromatic rings connected by a diazene linkage, which enhances its electron-withdrawing properties and reactivity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O4_{4}
  • Molecular Weight : Approximately 328.32 g/mol
  • Functional Groups : Nitro groups (-NO2_2), diazene linkage (N=N)

The structural configuration of this compound allows for significant chemical reactivity. The presence of nitro groups is particularly important as they enhance the compound's biological interactions.

Antimicrobial Activity

Research indicates that nitroaromatic compounds like this compound exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacteria and fungi.

Table 1: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus64 µg/mL128 µg/mL
Escherichia coli32 µg/mL64 µg/mL
Candida albicans128 µg/mL256 µg/mL

These findings suggest that this compound has varying degrees of effectiveness against different microbial strains, with the lowest MIC values indicating higher potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that similar nitroaromatic compounds can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).

  • Cytotoxicity Results :
    • MCF-7: IC50_{50} = 5.0 µM
    • A549: IC50_{50} = 3.5 µM
    • PC-3: IC50_{50} = 4.0 µM

These results indicate that this compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to undergo redox reactions, generating reactive intermediates that interact with cellular components. This interaction can lead to the modulation of various biochemical pathways involved in cell proliferation and apoptosis.

  • Redox Reactions : The nitro groups can undergo reduction to form reactive species that may damage cellular macromolecules.
  • Target Interaction : Potential targets include enzymes involved in metabolic pathways or signaling cascades related to cancer progression.

Properties

CAS No.

811848-77-8

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

bis(2,4-dimethyl-6-nitrophenyl)diazene

InChI

InChI=1S/C16H16N4O4/c1-9-5-11(3)15(13(7-9)19(21)22)17-18-16-12(4)6-10(2)8-14(16)20(23)24/h5-8H,1-4H3

InChI Key

SLRAGGABEWYGLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])C)C)C

Origin of Product

United States

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